molecular formula C5H10ClN3O B1521665 (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride CAS No. 1185298-83-2

(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride

Cat. No.: B1521665
CAS No.: 1185298-83-2
M. Wt: 163.6 g/mol
InChI Key: KZYHGQUHTYERMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved through several methods . One method involves two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . Another route is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . The third group of methods consists of diverse oxidative cyclizations .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ring-Fission/C–C Bond Cleavage Reaction : A study explored the reaction of specific amines with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to ring fission of the oxadiazole system and formation of various compounds, highlighting the reactivity and potential utility of oxadiazole derivatives in complex organic synthesis (Jäger et al., 2002).

Antimicrobial Applications

  • Antimicrobial Studies : Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and exhibited potent to weak antimicrobial activity, with significant inhibition observed in some compounds, indicating the antimicrobial potential of oxadiazole derivatives (Gaonkar et al., 2006).
  • Fungicidal Activity : 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) showed potential fungicidal activity against rice sheath blight, a major disease in rice, highlighting the agricultural applications of oxadiazole derivatives (Chen et al., 2000).

Corrosion Inhibition

  • Corrosion Inhibition Properties : 1,3,4-oxadiazole derivatives were studied for their corrosion inhibition properties towards mild steel in sulfuric acid, indicating their potential use in industrial applications to protect metals from corrosion (Ammal et al., 2018).

Biological Evaluation

  • Biological Evaluation of Carbazole Derivatives : Carbazole derivatives with 1,3,4-oxadiazol-2-amine structures were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities, showcasing the broad spectrum of biological activities of oxadiazole-containing compounds (Sharma et al., 2014).

Properties

IUPAC Name

(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-2-5-7-4(3-6)8-9-5;/h2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYHGQUHTYERMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-83-2
Record name 1,2,4-Oxadiazole-3-methanamine, 5-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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